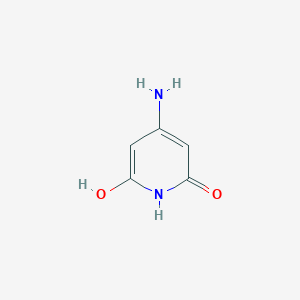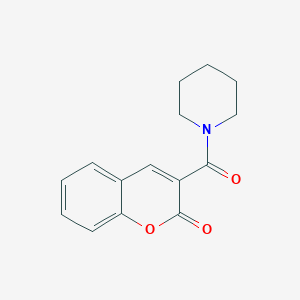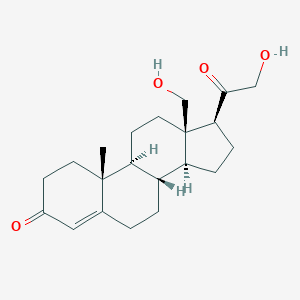
4-Aminopyridin-2,6-diol
Übersicht
Beschreibung
4-Aminopyridine-2,6-diol is a chemical compound with the molecular formula C5H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position and hydroxyl groups at the 2- and 6-positions
Wissenschaftliche Forschungsanwendungen
4-Aminopyridine-2,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
The primary target of 4-Aminopyridine-2,6-diol is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-Aminopyridine-2,6-diol can influence the transmission of signals in the nervous system .
Mode of Action
4-Aminopyridine-2,6-diol acts by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2,6-diol affects the neuronal signaling pathways . This results in the elongation of action potentials and an increased release of neurotransmitters . The compound’s action on these pathways can lead to the mitigation of neurological disorders .
Pharmacokinetics
The pharmacokinetics of 4-Aminopyridine-2,6-diol involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding contribute to its ADME properties . The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-Aminopyridine-2,6-diol. These formulations exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The result of 4-Aminopyridine-2,6-diol’s action is the augmentation of neural transmission . This can lead to the mitigation of neurological disorders . In addition, the compound’s action can result in improved conduction speed along demyelinated optic nerves and better outcomes in nerve fibers with less severe structural damage .
Action Environment
The action of 4-Aminopyridine-2,6-diol can be influenced by various environmental factors. For instance, the compound’s solubility and propensity for lipid interactions can affect its action in different environments . Furthermore, the use of nanoformulations can enhance the compound’s stability and control over release kinetics, thereby influencing its action, efficacy, and stability in different environments .
Biochemische Analyse
Biochemical Properties
A 4-Aminopyridine-2,6-diol-degrading enrichment culture utilized 4-Aminopyridine-2,6-diol as a carbon, nitrogen, and energy source, generating 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine, and formate as intermediates . 4-Amino-3-hydroxypyridine could not be further metabolized and probably accumulated as a dead-end product in the culture .
Cellular Effects
It is known that the compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of 4-Aminopyridine-2,6-diol involves the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-diol typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The hydroxyl groups can be introduced through hydroxylation reactions. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for 4-Aminopyridine-2,6-diol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or phosphorylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyridine-2,6-dione derivatives, while acylation of the amino group can produce N-acylated pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Aminopyridine-2,6-diol include:
4-Aminopyridine: Lacks the hydroxyl groups and is primarily used in neurological research.
2,4-Diaminopyridine: Contains an additional amino group and has different pharmacological properties.
3-Aminopyridine: Has the amino group at a different position, leading to distinct chemical behavior
Uniqueness
4-Aminopyridine-2,6-diol is unique due to the presence of both amino and hydroxyl groups, which allow for a diverse range of chemical reactions and potential applications. Its ability to interact with multiple biological targets makes it a valuable compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
4-amino-6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298110 | |
| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17325-31-4 | |
| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)







